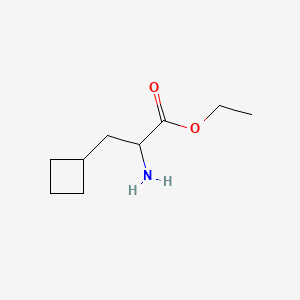
Di-n-octyldimethoxysilane
Overview
Description
Di-n-octyldimethoxysilane is a chemical compound that contains 60 bonds in total, including 20 non-H bonds and 16 rotatable bonds . It consists of 61 atoms: 40 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of Di-n-octyldimethoxysilane includes 60 bonds in total, with 20 non-H bonds and 16 rotatable bonds . The structure can be analyzed using techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
While specific chemical reactions involving Di-n-octyldimethoxysilane are not available, general principles can be applied. For instance, monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .Scientific Research Applications
Biomedical Applications
Di-n-octyldimethoxysilane is structurally related to Polydimethylsiloxane (PDMS), which is extensively used in the biomedical industry. PDMS is known for its biocompatible nature and biomechanical behavior, resembling biological tissues. It has applications in aneurysm studies and devices like micro pumps, optical systems, and microfluidic circuits. The material's mechanical behavior and applicability have been a focus of many studies, with techniques such as Digital Image Correlation (DIC) used for experimental analysis (Victor et al., 2019).
Electrical Properties in Polyethylene Composites
Di-n-octyldimethoxysilane, or similar compounds like octyl-trimethoxysilane, have been employed to modify the surface of aluminum nanoparticles in polyethylene composites. This modification has significantly improved the electrical properties of the composites, such as increasing the resistivity and enhancing the dielectric properties, making these materials valuable for electrical and electronic industry applications (Huang et al., 2009).
Stone Heritage Protection
Di-n-octyldimethoxysilane-related compounds have been utilized in stone heritage protection. For instance, a protective agent based on tetraethoxysilane (TEOS) incorporating hydroxyl-terminated PDMS and colloidal silica particles using n-octylamine as a catalyst has been developed. This composition enhances hydrophobicity and reduces capillary force development, offering effective protection for stone heritages against environmental damage (Xu et al., 2012).
Safety And Hazards
Future Directions
While specific future directions for Di-n-octyldimethoxysilane are not available, general trends in chemical research suggest a focus on understanding the effects of such compounds on human health and the environment , as well as the application of advanced techniques like deep reinforcement learning for flow control .
properties
IUPAC Name |
dimethoxy(dioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O2Si/c1-5-7-9-11-13-15-17-21(19-3,20-4)18-16-14-12-10-8-6-2/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIAHKLJMLPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314456 | |
| Record name | Dimethoxydioctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-n-octyldimethoxysilane | |
CAS RN |
947155-81-9 | |
| Record name | Dimethoxydioctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947155-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxydioctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



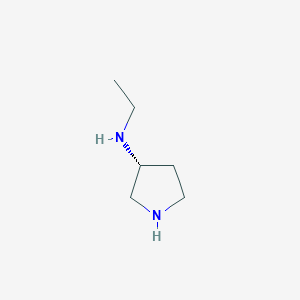
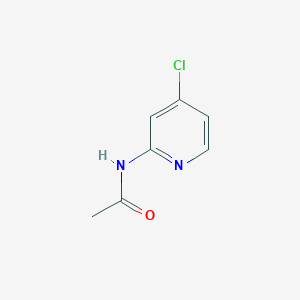

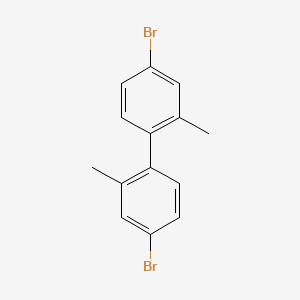
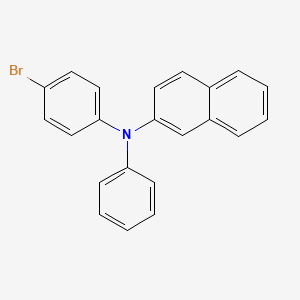
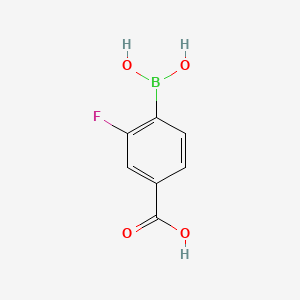
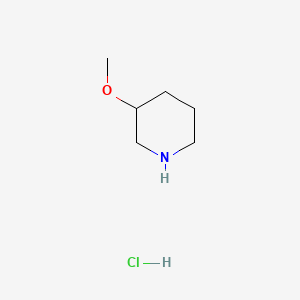
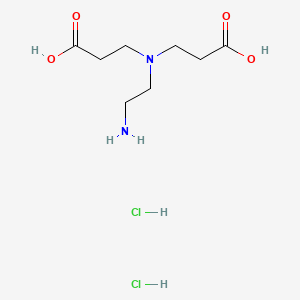
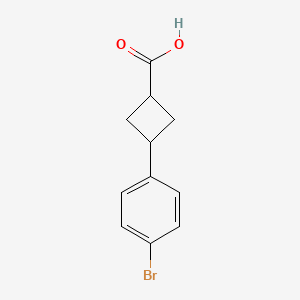
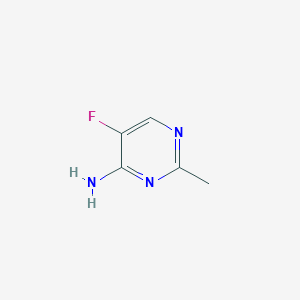
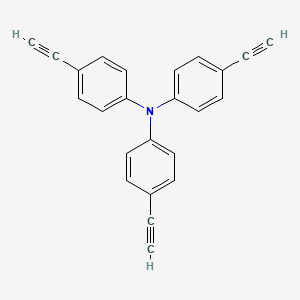
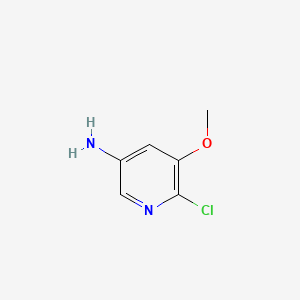
![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)
